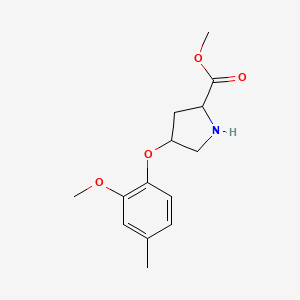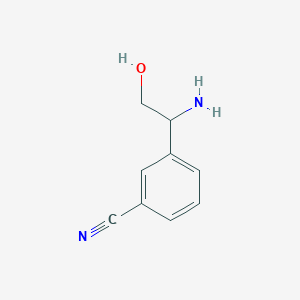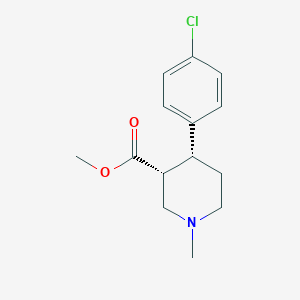![molecular formula C13H9ClO5 B12107604 5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound with a complex structure that includes a pyran ring, a carboxylic acid group, and a chlorobenzyl ether moiety.
Métodos De Preparación
The synthesis of 5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl alcohol with a suitable pyranone derivative under acidic or basic conditions to form the ether linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to maximize yield and minimize waste .
Análisis De Reacciones Químicas
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles such as amines or thiols replace the chlorine atom
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Aplicaciones Científicas De Investigación
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid can be compared with other similar compounds, such as:
4-oxo-4H-pyran-2-carboxylic acid derivatives: These compounds share the pyranone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorobenzyl ethers: These compounds have similar ether linkages but may have different aromatic or aliphatic groups attached, affecting their reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C13H9ClO5 |
|---|---|
Peso molecular |
280.66 g/mol |
Nombre IUPAC |
5-[(2-chlorophenyl)methoxy]-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C13H9ClO5/c14-9-4-2-1-3-8(9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17) |
Clave InChI |
BWAIDBOOUZWXSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=COC(=CC2=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)







![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)


